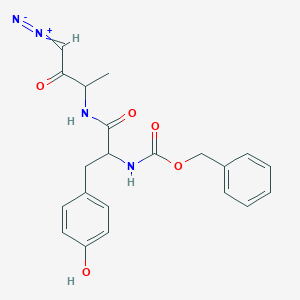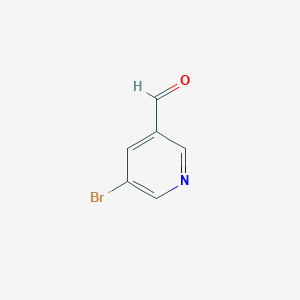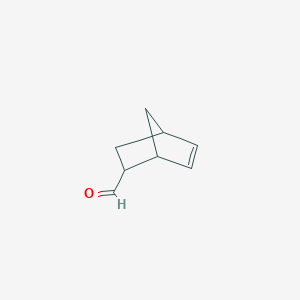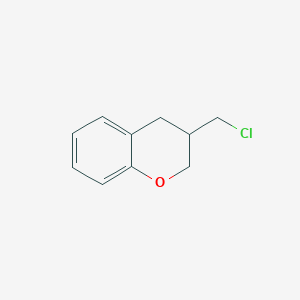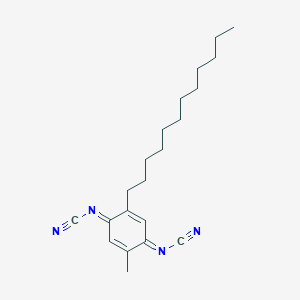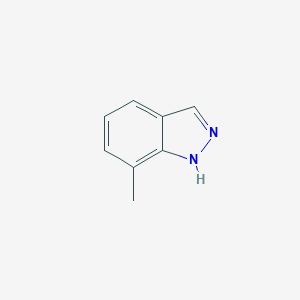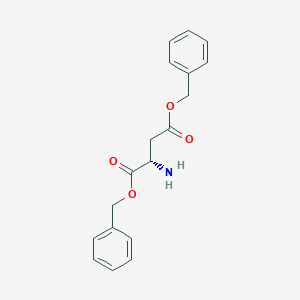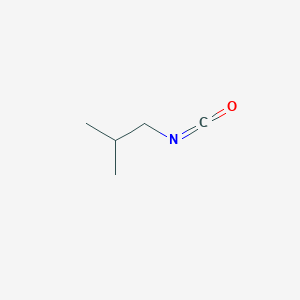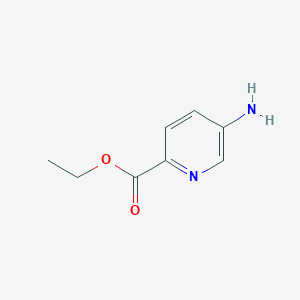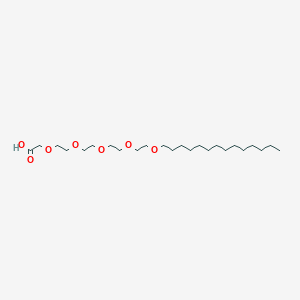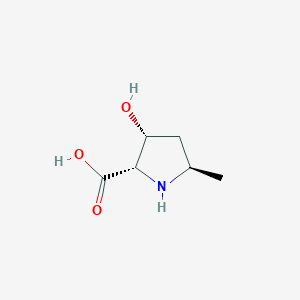
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a naturally occurring molecule found in many bacterial species. It is a quorum sensing molecule, which means that it plays a crucial role in regulating bacterial communication and behavior. In recent years, L-homoserine lactone has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
作用機序
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone regulates bacterial behavior by binding to specific receptors in bacterial cells, triggering a cascade of signaling events that lead to changes in gene expression and behavior. This process is known as quorum sensing and is essential for many bacterial species to coordinate their behavior and adapt to changing environments.
生化学的および生理学的効果
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been shown to have various biochemical and physiological effects on bacterial cells. It can activate or inhibit specific genes, leading to changes in bacterial behavior, including biofilm formation, virulence, and antibiotic resistance. It can also affect bacterial metabolism, leading to changes in growth rate and nutrient utilization.
実験室実験の利点と制限
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has several advantages for lab experiments, including its stability, availability, and ease of use. It can be synthesized or purchased commercially and is relatively stable under standard lab conditions. However, its effects can be highly specific to bacterial species and can vary depending on the concentration and timing of exposure.
List of
将来の方向性
1. Development of new antibiotics: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used as a potential target for the development of new antibiotics that can disrupt bacterial quorum sensing and prevent bacterial communication and behavior.
2. Plant growth regulation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.
3. Bioremediation: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in contaminated environments, leading to the degradation of pollutants and the restoration of ecosystems.
4. Cancer therapy: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to target cancer cells selectively, leading to the development of new cancer therapies with fewer side effects.
5. Bioprocessing: (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be used to regulate bacterial behavior in bioprocessing applications, leading to the production of various compounds, including antibiotics, enzymes, and biofuels.
Conclusion
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a naturally occurring molecule with significant potential applications in various fields, including medicine, agriculture, and biotechnology. Its ability to regulate bacterial behavior makes it a valuable tool in scientific research, with many potential future directions for its use. As research in this field continues to grow, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is likely to play an increasingly important role in the development of new treatments and technologies.
合成法
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of homoserine with lactone, while microbial fermentation involves the use of bacteria to produce (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. The latter method is more commonly used due to its cost-effectiveness and scalability.
科学的研究の応用
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial properties and can be used as a potential treatment for bacterial infections. It has also been studied for its potential role in cancer therapy, where it can be used to target cancer cells selectively.
In agriculture, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential role in plant growth regulation and disease control. It has been shown to promote plant growth and enhance crop yield, making it a promising candidate for sustainable agriculture.
In biotechnology, (2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been studied for its potential use in the production of various compounds, including antibiotics, enzymes, and biofuels. Its ability to regulate bacterial behavior makes it a valuable tool in bioprocessing and bioremediation.
特性
CAS番号 |
114717-06-5 |
|---|---|
製品名 |
(2S,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2S,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5+/m1/s1 |
InChIキー |
RVIGBNHLNBRMFX-WDCZJNDASA-N |
異性体SMILES |
C[C@@H]1C[C@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
正規SMILES |
CC1CC(C(N1)C(=O)O)O |
同義語 |
L-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



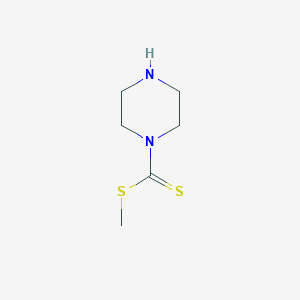
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
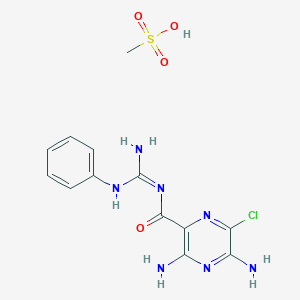
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
